

An In-depth Technical Guide to 3-Pyridinesulfonic Acid: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 3-Pyridinesulfonic acid

Cat. No.: B189471

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Abstract

3-Pyridinesulfonic acid, a versatile heterocyclic organic compound, holds significant importance as a key intermediate in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and insights into its primary applications. The information is curated to support researchers, scientists, and professionals in drug development and other relevant fields in understanding and utilizing this compound effectively.

Introduction

3-Pyridinesulfonic acid (CAS No. 636-73-7) is an aromatic sulfonic acid characterized by a pyridine ring substituted with a sulfonic acid group at the 3-position. Its unique molecular structure, combining the basicity of the pyridine ring with the strong acidity of the sulfonic acid moiety, imparts a range of valuable chemical properties. This has led to its widespread use, most notably as a crucial building block in the synthesis of pharmaceutical agents, such as the proton pump inhibitor Vonoprazan Fumarate. It also finds applications in the electroplating industry.^[1] This guide aims to consolidate the available technical data on **3-Pyridinesulfonic acid**, presenting it in a clear and accessible format for scientific and industrial applications.

Physical and Chemical Properties

The physical and chemical characteristics of **3-Pyridinesulfonic acid** are summarized in the tables below, providing a comprehensive dataset for reference.

General and Physical Properties

Property	Value	References
Appearance	White to almost white or pale yellow crystalline powder or needle-like/plate-like crystals.	[2][3]
Molecular Formula	C5H5NO3S	[2][4]
Molecular Weight	159.16 g/mol	[5]
Melting Point	>300 °C	[2]
Solubility	Soluble in water. Insoluble in alcohol, ether, benzene, and trichloroethylene.	[2][6]
pKa	-2.30 ± 0.18 (Predicted)	[2][6]
Density	1.7130 g/cm ³	[2]
Refractive Index	1.5480 (estimate)	[5]

Spectroscopic Data

Spectrum Type	Key Data Points	References
UV-Vis (in 50% aq. EtOH)	λ_{max} at 208 nm and 262 nm	[6][7]
Infrared (IR)	Key peaks corresponding to pyridine ring breathing mode (around 1022 cm ⁻¹) and C-S stretching (around 742 cm ⁻¹).	[8][9]
¹ H NMR	Spectral data available.	[4][10]
Mass Spectrometry (GC-MS)	Top peak at m/z 159.	[4]

Experimental Protocols

Synthesis of 3-Pyridinesulfonic Acid from 3-Chloropyridine

This protocol is based on a multi-step synthesis pathway involving oxidation, sulfonation, and reduction.^{[1][11][12]}

Step 1: Oxidation of 3-Chloropyridine to 3-Chloro-pyridine-N-oxide

- Dissolve 3-chloropyridine in acetic acid.
- Add 70% (by weight) hydrogen peroxide dropwise to the solution at 80°C over a period of 3 hours.
- Stir the mixture for an additional 5 hours at 80°C.
- After the reaction, remove the excess oxidation agent by adding a sodium sulfite solution.
- Distill the acetic acid and water under vacuum until the liquid phase temperature reaches 80°C.
- Cool the solution and add water and sodium hydroxide (50% by weight) at 50°C.
- Extract the product phase with toluene.

Step 2: Sulfonation of 3-Chloro-pyridine-N-oxide to 3-Sulfonic acid-pyridine-N-oxide

- Dissolve sodium bisulfite in water and adjust the pH to 9-9.5 with sodium hydroxide.
- Add the crude 3-chloro-pyridine-N-oxide to the solution.
- Heat the mixture in an autoclave to 145°C and stir for 17 hours, during which a pressure of 4 to 5 bars will develop.
- After the reaction, cool the mixture to 90°C.

Step 3: Reduction of 3-Sulfonic acid-pyridine-N-oxide to **3-Pyridinesulfonic acid**

- To the resulting solution from Step 2, add sodium hydroxide (50% by weight) to make it alkaline.
- In a nitrogen atmosphere, add Raney nickel to the suspension.
- Heat the suspension to 100-110°C.
- Introduce hydrogen gas at a pressure of 7 bars and carry out the hydrogenation for 16 hours.
- After hydrogenation, cool the mixture to 70°C and separate the catalyst using a pressure filter.
- The resulting **3-Pyridinesulfonic acid** can then be isolated and purified.

Purification by Recrystallization

3-Pyridinesulfonic acid can be purified by recrystallization from water or aqueous ethanol to obtain needles or plates.^{[6][7]}

Reactivity and Stability

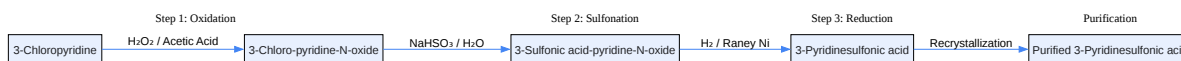
3-Pyridinesulfonic acid is a stable compound under normal temperatures and pressures, though it is noted to be light-sensitive.^{[6][13]} The sulfonic acid group is strongly acidic and can participate in various acid-catalyzed reactions. It can also be converted into other functional groups, such as sulfonyl chlorides or sulfonamides, which are valuable intermediates in organic synthesis. For instance, it reacts with phosphorus pentachloride at elevated temperatures to produce pyridine-3-sulfonyl chloride.^[14]

Applications

The primary application of **3-Pyridinesulfonic acid** is as a key intermediate in the pharmaceutical industry. It is notably used in the synthesis of Vonoprazan Fumarate, a proton pump inhibitor for treating acid-related gastrointestinal disorders. Additionally, it is utilized in the electroplating industry as an additive to improve the deposition behavior of electropolishing baths.^[1]

Visualization

Synthesis Workflow of 3-Pyridinesulfonic Acid



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